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Compound of Interest

Compound Name: Einecs 286-127-4

Cat. No.: B12681404

Einecs 286-127-4: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties and structure of
Einecs 286-127-4, a 3:1 molecular adduct of formic acid and 2,4,6-
tris[(dimethylamino)methyl]phenol. This document consolidates available data on its
identification, physicochemical properties, synthesis, and analytical methodologies. The
information is presented to support research, development, and quality control activities
involving this compound.

Chemical Identity and Structure

Einecs 286-127-4 is a complex formed by the acid-base reaction between three equivalents of
formic acid and one equivalent of 2,4,6-tris[(dimethylamino)methyl]phenol. The tertiary amine
groups of the phenol derivative are protonated by the formic acid molecules, resulting in a salt-
like structure.

The parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, is a highly substituted phenol
with three dimethylaminomethyl groups at the ortho and para positions relative to the hydroxyl
group. This arrangement provides multiple sites for interaction and gives the molecule its
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characteristic properties as a catalyst and curing agent. The addition of formic acid modifies its
polarity and solubility.[1]

Table 1: Chemical Identification

Identifier Value

EINECS Number 286-127-4

CAS Number 85187-38-8
formic acid;2,4,6-

IUPAC Name o ]
tris[(dimethylamino)methyl]phenol

Molecular Formula C18H33N307

Molecular Weight 403.48 g/mol

CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C.
C(=0)0.C(=0)0.C(=0)O[1]

Canonical SMILES

InChl Key ADWLCJZOIHORGX-UHFFFAOYSA-N[1]

Structural Diagram:

The chemical structure of Einecs 286-127-4 involves the ionic interaction between the formate
anions and the protonated tertiary amine groups of the 2,4,6-tris[(dimethylamino)methyl]phenol
cation.

Figure 1: Structural representation of Einecs 286-127-4.

Physicochemical Properties

Quantitative data for the Einecs 286-127-4 complex is limited. The properties of the parent
compound, 2,4,6-tris[(dimethylamino)methyl]phenol, are well-documented and provide a
baseline for understanding the behavior of the adduct. The formation of the salt is expected to
increase its solubility in polar solvents.

Table 2: Physicochemical Data of 2,4,6-Tris[(dimethylamino)methyl]phenol (Parent Compound)
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Property Value Reference

Amber to red-brown liquid with
Appearance _ [2]
an amine odor

Density 0.974 g/lcm3 at 15 °C [3]
Boiling Point 130-135 °C at 1 mmHg [2]
Vapor Pressure <0.01 mmHg at 21 °C

Refractive Index n20/D 1.516

Flash Point 124 °C (closed cup) [2]
Water Solubility Miscible

logP 1.29 (Predicted) [4]

Experimental Protocols
Synthesis

The synthesis of Einecs 286-127-4 is a two-step process involving the synthesis of the parent
phenol followed by its reaction with formic acid.

Step 1: Synthesis of 2,4,6-Tris[(dimethylamino)methyl]phenol

The primary method for synthesizing 2,4,6-tris[(dimethylamino)methyl]phenol is the Mannich
reaction.[5] This involves the condensation of phenol, formaldehyde, and dimethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. youtube.com [youtube.com]

© 2025 BenchChem. All rights reserved. 3/4 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3925170/
https://en.wikipedia.org/wiki/2,4,6-Tris(dimethylaminomethyl)phenol
https://pmc.ncbi.nlm.nih.gov/articles/PMC3925170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3925170/
https://www.glpbio.com/cloperastine-fendizoate.html
https://www.benchchem.com/product/b12681404?utm_src=pdf-body
https://patents.google.com/patent/CN102746168A/en
https://www.benchchem.com/product/b12681404?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=QS7tbaDiwZE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12681404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination
of Phenolic Acids and Derivatives - PMC [pmc.ncbi.nim.nih.gov]

e 3. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
e 4. glpbio.com [glpbio.com]

e 5. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol -
Google Patents [patents.google.com]

 To cite this document: BenchChem. [Einecs 286-127-4 chemical properties and structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12681404#einecs-286-127-4-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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